molecular formula C9H6N2S B1407285 7-Cyano-2-methylbenzothiazole CAS No. 1261563-44-3

7-Cyano-2-methylbenzothiazole

Cat. No.: B1407285
CAS No.: 1261563-44-3
M. Wt: 174.22 g/mol
InChI Key: MGODZXOXPAKCPJ-UHFFFAOYSA-N
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Description

7-Cyano-2-methylbenzothiazole is a heterocyclic compound belonging to the benzothiazole family. It is characterized by a benzene ring fused to a thiazole ring with a cyano group at the 7th position and a methyl group at the 2nd position. This compound is a yellow crystalline powder and is used in various fields such as medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyano-2-methylbenzothiazole typically involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance. This method is commonly used due to its efficiency and simplicity . Another approach involves the base-promoted intramolecular C–S bond coupling cyclization of N-substituted-N-(2-halophenyl)thioureas, O-substituted-N-(2-halophenyl)carbamothioates, or N-(2-halophenyl)thioamides in dioxane .

Industrial Production Methods: Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. These methods include the use of condensation reactions and cyclization processes involving thioamide or carbon dioxide as raw materials .

Chemical Reactions Analysis

Types of Reactions: 7-Cyano-2-methylbenzothiazole undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents include halogens or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .

Scientific Research Applications

7-Cyano-2-methylbenzothiazole has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme inhibitors and as a fluorescent probe for imaging.

    Industry: It is used in the production of materials such as electroluminescent devices and fluorescence materials

Mechanism of Action

The mechanism of action of 7-Cyano-2-methylbenzothiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as anti-cancer or anti-bacterial activity .

Comparison with Similar Compounds

  • 2-Aminobenzothiazole
  • 2-Methylbenzothiazole
  • 2-Cyanobenzothiazole

Comparison: 7-Cyano-2-methylbenzothiazole is unique due to the presence of both a cyano group and a methyl group, which confer distinct chemical and biological properties. For example, the cyano group enhances its ability to participate in click reactions, while the methyl group may influence its solubility and reactivity .

Properties

IUPAC Name

2-methyl-1,3-benzothiazole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2S/c1-6-11-8-4-2-3-7(5-10)9(8)12-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGODZXOXPAKCPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC(=C2S1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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